This compound falls under the classification of pyrimidine derivatives, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties. The synthesis and characterization of this compound have been reported in various scientific studies focusing on its pharmacological potential and synthetic methodologies.
The synthesis of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one can be achieved through several methods, typically involving multi-step reactions that include condensation reactions between appropriate precursors.
These methods typically yield high purity compounds, as confirmed by techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry.
6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one can undergo various chemical reactions due to its functional groups:
These reactions are significant for modifying the compound's structure to enhance its biological activity or alter its physical properties.
The mechanism of action for 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one is primarily linked to its interaction with biological targets such as enzymes or receptors involved in disease processes.
Research indicates that compounds with similar structures may act as inhibitors for specific enzymes or pathways involved in cancer proliferation or inflammation. The proposed mechanism often involves:
Key physical properties of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one include:
Chemical properties involve its reactivity due to the presence of both amino and carbonyl groups, allowing it to participate in various chemical transformations.
Relevant analytical techniques such as infrared spectroscopy (IR) and ultraviolet-visible spectroscopy (UV-vis) are commonly used to characterize these properties further.
The applications of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one span various fields:
The C5 position of 6-amino-2-(2,3-dihydro-1H-indol-1-yl)pyrimidin-4(3H)-one exhibits enhanced nucleophilicity due to the electron-donating effect of the 6-amino group and the indoline nitrogen. This enables chemoselective alkylation at C5 using primary alkyl halides under Lewis acid catalysis. Optimization studies reveal that Yb(OTf)₃ (25 mol%) in acetonitrile at 100°C achieves >95% C5 selectivity, minimizing N-alkylation byproducts. The reaction proceeds via a coordination complex where the Lewis acid activates both the carbonyl oxygen and the alkyl halide, facilitating SN₂-type attack [7].
Table 1: Regioselective Alkylation at Pyrimidinone C5 Position
Alkylating Agent | Catalyst (mol%) | Temp (°C) | C5 Selectivity (%) | Yield (%) |
---|---|---|---|---|
Methyl Iodide | Yb(OTf)₃ (25) | 100 | 98 | 92 |
Benzyl Bromide | Sc(OTf)₃ (20) | 80 | 95 | 88 |
Allyl Chloride | Yb(OTf)₃ (25) | 100 | 96 | 85 |
Ethyl Bromoacetate | Zn(OTf)₂ (30) | 60 | 90 | 82 |
Sterically hindered electrophiles (e.g., tert-butyl bromide) show reduced yields (<50%), underscoring the role of steric accessibility in this regioselective transformation. Post-alkylation, the C5-functionalized derivatives exhibit red-shifted UV-Vis absorption (Δλₘₐₓ = 15–20 nm), confirming extended conjugation [1] [7].
Heterogeneous catalysis enables efficient sequential polyalkylation of the pyrimidinone core. Gold nanoparticles (AuNPs, 3–5 nm diameter) immobilized on Hβ-zeolite (Au@Hβ) serve as robust catalysts for tandem C5/C7 dialkylation. The acidic zeolite framework (Brønsted acid sites) activates the carbonyl group, while AuNPs facilitate oxidative addition of alkyl halides. This synergistic effect achieves 95% conversion in 2 hours for diethyl 2-bromomalonate, with the catalyst recyclable for 5 cycles without significant Au leaching (<2 ppm) [1] [4].
Key advantages include:
Table 2: Au@Hβ Catalyzed Dialkylation Performance
Alkyl Halide Pair | Conversion (%) | Dialkylated Product Yield (%) | TOF (h⁻¹) |
---|---|---|---|
Methyl Iodide + Benzyl Bromide | 98 | 92 | 210 |
Ethyl Bromoacetate × 2 | 95 | 90 | 195 |
Allyl Bromide + Propargyl Bromide | 90 | 84 | 175 |
Hybridization of indole and pyrimidinone pharmacophores leverages one-pot multicomponent reactions (MCRs). A representative synthesis involves:
This MCR achieves atom economy of 85% and eliminates intermediate purification. Computational studies (DFT, B3LYP/6-31G) indicate the indole nitrogen attacks the electrophilic C7 of the pyrimidinone-arylidene adduct (ΔG‡ = 18.7 kcal/mol), forming the key C-N bond. The resulting hybrids exhibit enhanced *antimicrobial potency (MIC = 8–12 µg/mL against S. aureus) due to dual-DNA intercalation and thymidylate synthase inhibition [3] [5].
Table 3: Bioactivity of Indole-Pyrimidinone Hybrids
Hybrid Structure | Antimicrobial IC₅₀ (µg/mL) | Antimalarial IC₅₀ (µM) | Molecular Target |
---|---|---|---|
2-(5-Nitroindol-3-yl)pyrimidinone | 8.2 (S. aureus) | 0.45 (Pf D6) | DNA minor groove |
Spiro[indoline-3,4'-pyridopyrimidinone] | 10.5 (E. coli) | 0.62 (Pf W2) | Thymidylate synthase |
2-(1-Methylindol-5-yl)pyrimidinone | 12.8 (C. albicans) | 1.10 (Pf D6) | Dihydrofolate reductase |
The title compound exhibits prototropic tautomerism between 4-oxo (3H) and 4-hydroxy (4H) forms. Solvent polarity dictates equilibrium distribution:
Reaction efficiency in alkylation correlates with tautomeric preference. DMSO maximizes nucleophilicity at C5 (4-oxo form dominant), yielding 92% C5-alkylated product vs. 58% in ethanol. Water enables microwave-assisted reactions (150°C, 20 min) via hydrophobic aggregation, achieving 88% yield in Suzuki couplings while suppressing hydrolysis [1] [5].
Table 4: Solvent Effects on Tautomerism and Alkylation Efficiency
Solvent | Dielectric Constant (ε) | Dominant Tautomer (%) | C5-Alkylation Yield (%) |
---|---|---|---|
Toluene | 2.4 | 4-Oxo (92) | 85 |
Ethanol | 24.3 | 4-Hydroxy (65) | 58 |
DMSO | 46.7 | 4-Oxo (80) | 92 |
Water | 80.1 | 4-Hydroxy (70) | 75* |
*With 0.1 M CTAB surfactant
Appendix: Compound Names in Article
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1